molecular formula C26H28O10 B1631902 12alpha-Hydroxyevodol CAS No. 120722-04-5

12alpha-Hydroxyevodol

Cat. No.: B1631902
CAS No.: 120722-04-5
M. Wt: 500.5 g/mol
InChI Key: GVZAWWJSPGIYFX-MLAPLXGTSA-N
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Description

12alpha-Hydroxyevodol is a natural compound belonging to the diterpenoid class. Its chemical structure is represented by the formula C26H28O10, with a molar mass of 500.5 g/mol. This compound is primarily found in certain Chinese herbal plants such as Evodia rutaecarpa and Ligustrum lucidum. It exhibits a variety of biological activities, including anti-inflammatory, antioxidant, anti-tumor, and antibacterial effects .

Preparation Methods

The preparation of 12alpha-Hydroxyevodol is challenging due to its low content in natural plants. There are no clear reports or literature on its synthetic routes. Typically, researchers use various extraction and separation techniques to purify and obtain this compound. These methods include:

Chemical Reactions Analysis

12alpha-Hydroxyevodol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in its structure can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Comparison with Similar Compounds

12alpha-Hydroxyevodol can be compared with other diterpenoids such as:

Properties

IUPAC Name

(1R,2R,7S,13R,14R,16S,19S,20S,21S)-19-(furan-3-yl)-11,21-dihydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O10/c1-22(2)17-16(29)18(30)23(3)12(25(17)10-33-15(28)8-14(25)35-22)7-13(27)24(4)19(11-5-6-32-9-11)34-21(31)20-26(23,24)36-20/h5-6,9,12-14,19-20,27,29H,7-8,10H2,1-4H3/t12-,13-,14-,19-,20+,23-,24-,25-,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZAWWJSPGIYFX-MLAPLXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=O)C3(C(C24COC(=O)CC4O1)CC(C5(C36C(O6)C(=O)OC5C7=COC=C7)C)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12[C@H](C[C@@H]([C@@]3([C@]14[C@H](O4)C(=O)O[C@H]3C5=COC=C5)C)O)[C@@]67COC(=O)C[C@@H]6OC(C7=C(C2=O)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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